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Compound of Interest

Compound Name: Methotrexate 1-methyl ester

CAS No.: 66147-29-3

Cat. No.: B608980 Get Quote

Discovery, Synthesis, and Pharmacological Profile
Executive Summary
Methotrexate 1-methyl ester (also designated as Methotrexate

-methyl ester or EP Impurity I) is a critical structural analogue of the antifolate Methotrexate
(MTX). While not a marketed therapeutic itself, it occupies a central role in the history of
antifolate development as both a pharmacopeial impurity requiring strict control and a probe
molecule used to elucidate the structural requirements for Dihydrofolate Reductase (DHFR)
inhibition.

This guide analyzes the molecule's transition from a synthesis by-product to a tool for

understanding folate transport, differentiating it from its regioisomer, the

-methyl ester.

Chemical Identity & Nomenclature
The nomenclature "1-methyl ester" refers to the esterification of the

-carboxyl group of the glutamic acid moiety. In standard IUPAC numbering for the glutamate
tail, the

-carbon's carboxyl group is C1, while the
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-carboxyl is C5.

Feature Specification

Common Name
Methotrexate 1-methyl ester; MTX

-methyl ester

Regulatory ID EP Impurity I (European Pharmacopoeia)

CAS Number 66147-29-3

Chemical Formula

Molecular Weight 468.47 g/mol

Structural Distinction

Esterification at the

-COOH (adjacent to the amide N).[1][2] The

-COOH remains free.

Discovery and Historical Context
The "Impurity" Origin (1947–Present)
The history of the 1-methyl ester is inextricably linked to the industrial synthesis of

Methotrexate. Following the original synthesis by Seeger et al. (1947) at Lederle Laboratories,

it became evident that the reaction between 2,4-diamino-6-pteridinylmethyl bromide and

-methyl-p-aminobenzoyl-glutamic acid yielded a mixture of products.

Origin: The ester arises primarily during the esterification-based purification steps or from

incomplete hydrolysis of diester intermediates.

Regulatory Evolution: As HPLC technology advanced in the 1980s and 90s, regulatory

bodies (EP/USP) identified the

-isomer as a distinct impurity (Impurity I) separate from the

-isomer (Impurity H), necessitating specific separation protocols.

The "Prodrug" Hypothesis (1970s–1980s)
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In the mid-20th century, researchers, notably Rosowsky et al., investigated MTX esters to

overcome drug resistance.

The Problem: Tumor cells often develop resistance by downregulating the Reduced Folate

Carrier (RFC), the protein responsible for active MTX transport.

The Solution: Esterification increases lipophilicity, allowing the molecule to bypass the RFC

via passive diffusion.

The Finding: While the esters entered cells effectively, the 1-methyl (

) ester proved biologically inferior to the parent drug and the

-ester due to its inability to bind DHFR effectively (see Section 4).

Synthesis and Formation Pathways[3][4]
The formation of the 1-methyl ester occurs via two primary pathways: direct esterification

(yielding a mixture) or targeted synthesis using

-protected glutamate.

Experimental Protocol: Selective Synthesis
Note: This protocol synthesizes the mixture for reference standard purification.

Reagents: Methotrexate (anhydrous), Methanol (MeOH), Acetyl Chloride (catalyst).

Reaction: Dissolve MTX in dry MeOH. Add acetyl chloride dropwise at 0°C. Stir at 25°C for

24 hours.

Workup: The reaction yields a statistical mixture of

-monoester,

-monoester, and dimethyl ester.

Purification (Critical):

Column: C18 Reverse Phase Preparative HPLC.
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Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient 10% B to 40% B over 30

min.

Elution Order: MTX (Polar)

-ester

-ester (1-methyl)

Dimethyl ester (Lipophilic).

Visualization: Synthesis & Impurity Logic[3][5][6]
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Figure 1: Formation pathways of Methotrexate esters. The alpha-ester (Impurity I) often forms

under thermodynamic control or prolonged exposure to acidic alcohols.

Pharmacology and Mechanism of Action (SAR)
The 1-methyl ester serves as a "negative control" in Structure-Activity Relationship (SAR)

studies, highlighting the critical nature of the

-carboxyl group.

The Alpha-Carboxyl Rule
For Methotrexate to inhibit DHFR, it must bind to the enzyme's active site.

Mechanism: The

-carboxyl group of the glutamate tail forms a critical ionic bond (salt bridge) with Arg-57 (in
human DHFR).
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Impact of Esterification: Methylating the

-carboxyl (1-methyl ester) neutralizes this charge.

Result: Binding affinity (

) drops by >1000-fold compared to MTX.

Contrast: The

-carboxyl (5-position) projects into the solvent or interacts less critically; thus,

-esters retain significant binding affinity.

Transport Dynamics
While the 1-methyl ester is a poor inhibitor in vitro, it is highly lipophilic.

Uptake: Enters cells via passive diffusion (RFC-independent).

Intracellular Activation: Once inside, non-specific esterases must hydrolyze the methyl group

to regenerate active MTX.

Clinical Failure: The rate of hydrolysis is often too slow to achieve therapeutic concentrations

of active MTX, and the ester itself is inactive against DHFR.

Visualization: Molecular Mechanism[5]
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Figure 2: Pharmacological fate of MTX 1-methyl ester. Note the requirement for hydrolysis to

restore DHFR binding activity.

Analytical Data Summary
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For researchers identifying this compound in synthesis or biological samples, the following

physicochemical data is standard.

Parameter Value / Characteristic

UV Max (

)
305 nm (Acidic), 370 nm (Basic)

Mass Spectrometry (

)

Solubility
Soluble in DMSO, dilute base. Poorly soluble in

water compared to MTX.

Retention Time (RP-HPLC)
Elutes after MTX and Gamma-ester (More

hydrophobic).

DHFR

(L1210)

nM (Inactive) vs. MTX (

nM)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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